2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Beschreibung
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core. Its structure includes a 2-fluorobenzylthio group at position 2 and a 3-hydroxyphenyl substituent at position 3. Such structural features are often associated with anticancer activity, as pyrimidoquinolines are known to target DNA topoisomerases or kinases .
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c25-16-8-2-1-5-14(16)12-32-24-27-22-21(23(31)28-24)19(13-6-3-7-15(29)11-13)20-17(26-22)9-4-10-18(20)30/h1-3,5-8,11,19,29H,4,9-10,12H2,(H2,26,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJNDCAFJNKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a derivative of quinoline and pyrimidine structures that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of functional groups such as the hydroxyphenyl and fluorobenzyl moieties enhances its reactivity with enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, quinoline derivatives are known to affect kinases and proteases, which play critical roles in cell proliferation and apoptosis.
- Antioxidant Activity : The hydroxy group can act as a free radical scavenger, potentially mitigating oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines:
- Study Results : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The mechanism was linked to the inhibition of topoisomerases and induction of apoptosis through caspase activation .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against bacterial strains and possibly fungi:
- Research Findings : A review indicated that quinoline derivatives could inhibit the growth of Staphylococcus epidermidis and other pathogenic bacteria. This activity is often related to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .
Antimalarial Effects
The antimalarial efficacy of related compounds has been documented extensively:
- Case Study : In vivo studies with similar quinoline derivatives have shown effectiveness against Plasmodium falciparum, indicating potential for treating malaria .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Substituent Comparisons
Key Observations
Substituent Electronic Effects: The 2-fluorobenzylthio group in the target compound balances electronegativity and steric bulk, contrasting with the stronger electron-withdrawing 4-nitrobenzylthio (NO2) and the less electronegative sec-butylthio .
The 3-hydroxyphenyl group in the target compound improves water solubility compared to non-polar analogs.
Synthetic Accessibility :
- Derivatives with nitro or chloro groups (e.g., ) may require harsher reaction conditions due to deactivating substituents, whereas fluorine’s moderate electronegativity could simplify synthesis .
Table 2: Physicochemical Properties (Inferred)
<sup>*</sup>logP estimated using substituent contributions.
Q & A
Q. What are the established synthetic routes for preparing 2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)tetrahydropyrimidoquinolinedione, and what key intermediates are involved?
The compound is synthesized via cyclocondensation reactions. A validated approach involves reacting 2-isothiocyanato-tetrahydrobenzothiophene derivatives with aminocarbonyl precursors (e.g., hydrazides) to form the pyrimidoquinoline core . For the 2-fluorobenzylthio moiety, nucleophilic substitution of a thiol group with 2-fluorobenzyl bromide is critical. Key intermediates include 5-aryl-2-thio-tetrahydroquinoline precursors, which are functionalized via regioselective alkylation or aryl coupling .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : 1H/13C/19F NMR confirm regiochemistry and substituent orientation (e.g., distinguishing 3-hydroxyphenyl vs. fluorobenzylthio environments) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns from fluorine/chlorine .
- X-ray Crystallography : Resolves conformational ambiguities in the tetrahydropyrimidoquinoline core .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) due to structural similarity to pyrimidoquinolines with anticancer activity . Pair with enzyme inhibition assays (e.g., kinase targets like EGFR or CDK2) to identify mechanistic pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 2-fluorobenzylthio substituent without side-product formation?
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiol intermediate .
- Temperature Control : Maintain 60–80°C to prevent over-alkylation or decomposition of the fluorobenzyl group .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions .
Q. How do structural modifications (e.g., hydroxyl vs. methoxy groups on the phenyl ring) affect bioactivity?
Conduct structure-activity relationship (SAR) studies :
- Replace the 3-hydroxyphenyl with electron-withdrawing groups (e.g., nitro) to test solubility vs. target binding.
- Compare with analogs from (thienopyrimidines) to assess heterocycle-dependent activity shifts .
- Use molecular docking to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines?
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
Q. What mechanistic hypotheses explain its observed anticancer activity?
Proposed pathways include:
Q. How can environmental stability and degradation products be studied for this compound?
Q. What computational frameworks support rational design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
- Free-Energy Perturbation (FEP) : Simulate binding affinity changes for fluorine or hydroxyl substitutions in lead optimization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
